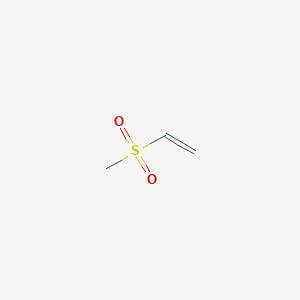

Metilsulfonilvinileno

Descripción general

Descripción

Methyl vinyl sulfone is an organic compound characterized by the presence of a vinyl group bonded to a sulfone group. Its chemical formula is C3H6O2S. This compound is known for its electrophilic properties, making it a valuable reagent in organic synthesis and various industrial applications.

Synthetic Routes and Reaction Conditions:

Direct Sulfonylation of Olefins and Alkynes: This method involves the reaction of olefins or alkynes with sulfonyl chlorides in the presence of a base.

Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: This method involves the decarboxylation of α,β-unsaturated carboxylic acids in the presence of sulfonylating agents.

Decomposition of Tosylhydrazones: Tosylhydrazones can be decomposed in the presence of bases to yield vinyl sulfones.

Industrial Production Methods:

Wittig Reaction: The Wittig reaction of α-sulfinyl phosphonium ylides with aldehydes is a common industrial method for producing vinyl sulfones.

β-Elimination of Halosulfones: This method involves the elimination of halogen atoms from halosulfones to form vinyl sulfones.

Types of Reactions:

Nucleophilic Addition: Methyl vinyl sulfone undergoes nucleophilic addition reactions with thiols, forming thioether products.

Oxidation: Methyl vinyl sulfone can be oxidized to form sulfonic acids.

Common Reagents and Conditions:

Thiols: Used in nucleophilic addition reactions to form thioether products.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used for oxidation reactions.

Nucleophiles: Various nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

Thioethers: Formed from nucleophilic addition reactions with thiols.

Sulfonic Acids: Formed from oxidation reactions.

Substituted Sulfones: Formed from substitution reactions with nucleophiles.

Chemistry:

Reagent in Organic Synthesis: Methyl vinyl sulfone is widely used as a reagent in organic synthesis due to its electrophilic properties.

Biology:

Medicine:

Industry:

Aplicaciones Científicas De Investigación

Reactivo de Derivatización en el Análisis de Nucleósidos

El metilsulfonilvinileno se utiliza como reactivo de derivatización para la detección de pseudouridina en mezclas de nucleósidos mediante cromatografía líquida de alta resolución capilar-espectrometría de masas. Esta aplicación es crucial para mejorar los métodos en el análisis de nucleósidos .

Modificación de Materiales e Industria Textil

Sirve en la preparación de metilsulfoniletilcelulosa a través de la adición de Michael a la tela de algodón, lo que indica su papel en la modificación de materiales y la industria textil .

Síntesis Orgánica y Catálisis

El compuesto está involucrado en la vinilación de Heck de haluros de arilo, mostrando su importancia en la síntesis orgánica y la catálisis .

Procesos de Copolimerización

Un estudio DFT ha investigado la copolimerización de etileno y this compound (MVS), catalizado por catalizadores de paladio basados en fosfina-sulfonato y α-diimina, destacando su papel en la química de polímeros .

Química Medicinal y Síntesis de Fármacos

El this compound actúa como un farmacóforo para la unión al tiol de los residuos de cisteína, lo que lo hace significativo en la química medicinal y la síntesis de fármacos. También se utiliza como una cabeza de guerra covalente en bibliotecas químicas codificadas en ADN debido a sus diversas actividades farmacológicas .

Preparaciones Sintéticas

El compuesto está involucrado en varias preparaciones sintéticas, incluida la metátesis de olefinas, la reducción conjugada, la dihidroxilación asimétrica (AD) y otras reacciones que conducen a objetivos altamente funcionalizados, lo que demuestra su versatilidad sintética .

Mecanismo De Acción

Target of Action

Methyl vinyl sulfone primarily targets the thiol of cysteine residues . This compound is widely used as a potent irreversible inhibitor of cysteine proteases , a group of enzymes that play a crucial role in protein degradation, signal transduction, and regulation of the cell cycle.

Mode of Action

The sulfone group in methyl vinyl sulfone makes the vinyl group electrophilic, allowing it to act as a pharmacophore for binding to the thiol of cysteine residues . This interaction results in the inactivation of the target enzymes by the addition of the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .

Biochemical Pathways

Methyl vinyl sulfone affects the biochemical pathways involving cysteine proteases. For instance, it targets cruzain, the major cysteine protease of the protozoa Trypanosoma cruzi, which causes Chagas disease . The irreversible reaction of this drug with a biologically relevant thiol can lead to undesired side reactions, such as toxicity due to reaction with glutathione and depletion of the glutathione pool, or alkylation of membrane proteins .

Pharmacokinetics

The compound’s covalent reaction with a target enzyme is known to enhance binding affinity and prolong the resting time at the enzyme . This time is strongly influenced by the free binding energy of the corresponding enzyme-inhibitor complex .

Result of Action

The result of methyl vinyl sulfone’s action is the inactivation of its target enzymes, leading to potential therapeutic effects. For example, K11777, a vinyl sulfone-based compound, has shown promise as a potent inhibitor of parasitic and mammalian proteases in preclinical studies .

Action Environment

The action, efficacy, and stability of methyl vinyl sulfone can be influenced by various environmental factors. For instance, the reaction of methyl vinyl sulfone with thiols can be modified from an irreversible to a reversible reaction . .

Análisis Bioquímico

Biochemical Properties

Methyl vinyl sulfone is known for its electrophilic nature, which allows it to bind to the thiol of cysteine residues . This property makes it a key player in biochemical reactions, particularly those involving enzymes, proteins, and other biomolecules. For instance, it has been reported that vinyl sulfone is a privileged functional group, eliciting diverse pharmacological activities as the covalent warhead .

Molecular Mechanism

The molecular mechanism of Methyl vinyl sulfone primarily involves its interaction with biomolecules. Its electrophilic nature allows it to bind to the thiol of cysteine residues . This binding can lead to changes in gene expression and can influence enzyme activity, either through inhibition or activation .

Metabolic Pathways

Given its ability to bind to the thiol of cysteine residues, it is likely involved in pathways that include these residues

Comparación Con Compuestos Similares

Divinyl Sulfone: Similar to methyl vinyl sulfone but contains two vinyl groups.

Phenyl Vinyl Sulfone: Contains a phenyl group instead of a methyl group.

Ethyl Vinyl Sulfone: Contains an ethyl group instead of a methyl group.

Uniqueness of Methyl Vinyl Sulfone: Methyl vinyl sulfone is unique due to its high reactivity and selectivity in nucleophilic addition reactions. Its small size and simple structure make it an ideal reagent for modifying proteins and synthesizing complex molecules. Additionally, its use in enzyme inhibition and dye manufacturing highlights its versatility and importance in various fields .

Propiedades

IUPAC Name |

1-methylsulfonylethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c1-3-6(2,4)5/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIJTQZXUURFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1031628 | |

| Record name | Methyl vinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl vinyl sulfone is a clear pale yellow liquid. (NTP, 1992) | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

252 to 255 °F at 24 mmHg (NTP, 1992) | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 63 °F (NTP, 1992) | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.2117 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3680-02-2 | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl vinyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3680-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl vinyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl vinyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl vinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylsulphonyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VINYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6N4PU5BSH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

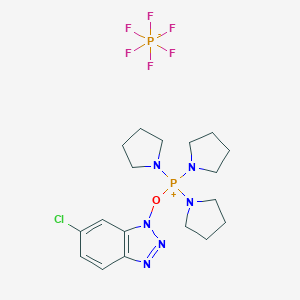

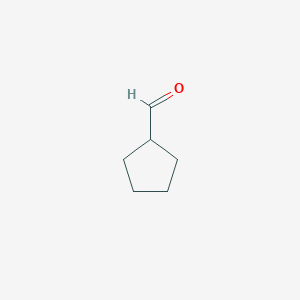

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE](/img/structure/B151883.png)

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)